1D-myo-inositol 2-phosphate
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Overview
Description
1D-myo-inositol 2-phosphate is a myo-inositol monophosphate where the phosphate group is located at the 2-position. It is a crucial intermediate in various biochemical pathways and plays a significant role in cellular signaling processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1D-myo-inositol 2-phosphate typically involves the phosphorylation of myo-inositol. One common method is the enzymatic phosphorylation using myo-inositol kinase. This reaction requires ATP as a phosphate donor and occurs under mild conditions, typically at physiological pH and temperature .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overexpress myo-inositol kinase, leading to the efficient production of this compound. The product is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 1D-myo-inositol 2-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inositol phosphates with higher oxidation states.
Reduction: Reduction reactions can convert it back to myo-inositol.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases.
Major Products:
Oxidation: Higher inositol phosphates.
Reduction: myo-Inositol.
Substitution: Various inositol derivatives depending on the substituent.
Scientific Research Applications
1D-myo-inositol 2-phosphate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex inositol phosphates.
Biology: It plays a role in cellular signaling pathways, particularly in the regulation of calcium ions.
Medicine: It is studied for its potential therapeutic effects in metabolic disorders and as a signaling molecule in various physiological processes.
Industry: It is used in the production of food additives and supplements due to its role in cellular metabolism
Mechanism of Action
1D-myo-inositol 2-phosphate exerts its effects primarily through its role as a second messenger in cellular signaling pathways. It interacts with specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This calcium release triggers various downstream effects, including enzyme activation and changes in cellular metabolism .
Comparison with Similar Compounds
1D-myo-inositol 1,4,5-trisphosphate: Another important inositol phosphate involved in calcium signaling.
1D-myo-inositol 3-phosphate: Plays a role in inositol metabolism and is a precursor to other inositol phosphates
Uniqueness: 1D-myo-inositol 2-phosphate is unique due to its specific role in the phosphorylation pathway and its position-specific phosphate group, which distinguishes it from other inositol phosphates. Its unique structure allows it to participate in specific biochemical reactions and signaling pathways .
Properties
CAS No. |
7336-80-3 |
---|---|
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4+,5-,6? |
InChI Key |
INAPMGSXUVUWAF-UYSNGIAKSA-N |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O |
SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
13004-72-3 | |
Synonyms |
inositol 2-monophosphate inositol 2-phosphate myo-inositol 2-monophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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